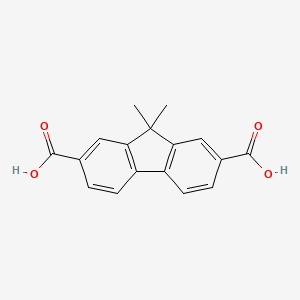

9,9-Dimethyl-9H-fluorene-2,7-dicarboxylic acid

Description

Structure

3D Structure

Properties

CAS No. |

690272-91-4 |

|---|---|

Molecular Formula |

C17H14O4 |

Molecular Weight |

282.29 g/mol |

IUPAC Name |

9,9-dimethylfluorene-2,7-dicarboxylic acid |

InChI |

InChI=1S/C17H14O4/c1-17(2)13-7-9(15(18)19)3-5-11(13)12-6-4-10(16(20)21)8-14(12)17/h3-8H,1-2H3,(H,18,19)(H,20,21) |

InChI Key |

MEXVHYTXKJZDCA-UHFFFAOYSA-N |

Canonical SMILES |

CC1(C2=C(C=CC(=C2)C(=O)O)C3=C1C=C(C=C3)C(=O)O)C |

Origin of Product |

United States |

Preparation Methods

Key Reaction Conditions:

| Parameter | Value |

|---|---|

| Temperature | 80–100°C |

| Reaction Time | 6–12 hours |

| Solvent | Aqueous H₂SO₄ (conc.) |

Alkylation and Carbonate-Based Methods

A patent-derived approach adapts dialkyl carbonate and alkali metal alcoholates for introducing methyl groups at the 9-position, followed by oxidation:

Step 1: Synthesis of 9,9-Dimethylfluorene

- Reagents : Fluorene, dimethyl carbonate, sodium hydride (NaH).

- Conditions :

- Solvent: Dialkyl carbonate (e.g., dimethyl carbonate).

- Temperature: 40–80°C for 2–8 hours.

- Yield: ~80% after purification.

Step 2: Methylation at 2,7-Positions

- Reagents : Methyl iodide (CH₃I), Lewis acid catalyst (e.g., AlCl₃).

- Conditions :

- Solvent: Dichloromethane (DCM).

- Temperature: 0–25°C.

- Selectivity: Directed by fluorene’s aromatic electrophilic substitution pattern.

Step 3: Oxidation to Carboxylic Acids

- Reagents : K₂Cr₂O₇/H₂SO₄ or alternative oxidants (e.g., KMnO₄).

- Yield : ~70–85% after acidification and crystallization.

Industrial-Scale Optimization

For large-scale production, continuous flow reactors improve efficiency:

- Key Parameters :

- Residence time: 30–60 minutes.

- Temperature control: ±2°C precision.

- Advantages : Reduced solvent waste and higher throughput.

Data Summary: Reaction Pathways

Challenges and Limitations

- Selectivity : Competing reactions at other fluorene positions require careful control of reaction conditions.

- Purification : Acidic workup and recrystallization are critical for isolating the dicarboxylic acid.

Chemical Reactions Analysis

Types of Reactions: 9,9-Dimethyl-9H-fluorene-2,7-dicarboxylic acid can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding ketones or quinones.

Reduction: Reduction reactions can convert the carboxylic acid groups to alcohols or aldehydes.

Substitution: The aromatic ring can undergo electrophilic substitution reactions

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

Substitution: Electrophilic substitution reactions typically use reagents like bromine (Br2) or nitric acid (HNO3)

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones, while reduction can produce alcohols .

Scientific Research Applications

Overview

9,9-Dimethyl-9H-fluorene-2,7-dicarboxylic acid is a significant compound in organic chemistry, particularly noted for its applications in electronic materials, photonics, and potential biological activities. This article explores its diverse applications across scientific research, highlighting case studies and relevant data.

Organic Electronics

One of the primary applications of 9,9-Dimethyl-9H-fluorene-2,7-dicarboxylic acid is in the field of organic electronics, specifically in the development of organic light-emitting diodes (OLEDs) and organic solar cells.

OLEDs

- Functionality : This compound serves as a phosphorescent host material in OLED devices, enhancing their efficiency and stability. Its structural modifications allow for improved charge transport properties.

- Performance : Research indicates that derivatives of this compound can act as effective hole transport materials, contributing to efficient blue-violet emission in OLEDs .

Organic Solar Cells

- Role in Sensitizers : 9,9-Dimethyl-9H-fluorene-2,7-dicarboxylic acid is integrated into donor-π-acceptor systems for dye-sensitized solar cells (DSSCs). These systems have demonstrated impressive incident photon-to-current conversion efficiencies .

Photonic Applications

The compound has been studied for its nonlinear optical properties, making it suitable for advanced photonic devices.

Nonlinear Optical Properties

- Enhancement : Structural modifications have been shown to significantly enhance the intrinsic hyperpolarizability of chromophores derived from this compound. These enhancements are crucial for applications in optical limiters and other photonic devices .

Research has also explored the potential medicinal properties of derivatives of 9,9-Dimethyl-9H-fluorene-2,7-dicarboxylic acid.

Anticancer Properties

- Mechanism : Certain derivatives have been identified as apoptosis inducers in cancer cells. For example, N-aryl-9-oxo-9H-fluorene-1-carboxamides have shown significant anticancer activity with EC50 values ranging from 0.15 to 0.29 µM against various cancer cell lines .

Case Studies

Several case studies illustrate the practical applications and research findings related to this compound.

Case Study 1: Anticancer Screening

A high-throughput screening assay identified multiple derivatives of 9H-fluorene that effectively induce apoptosis in cancer cells. Modifications at specific positions on the fluorene ring were found to enhance anticancer efficacy significantly .

Case Study 2: Nonlinear Optical Applications

Chromophores synthesized from this compound exhibited enhanced hyperpolarizability values when subjected to hyper-Rayleigh scattering measurements. These findings support their potential use in advanced optical materials .

Mechanism of Action

The mechanism of action of 9,9-Dimethyl-9H-fluorene-2,7-dicarboxylic acid involves its interaction with various molecular targets and pathways. The compound can act as a ligand in coordination chemistry, forming complexes with metals. These complexes can exhibit unique electronic and optical properties, making them useful in various applications .

Comparison with Similar Compounds

Table 1: Structural and Functional Comparison of Fluorene Dicarboxylic Acid Derivatives

Key Comparative Insights

Electronic and Steric Effects

- 9H-Fluorene-2,7-dicarboxylic acid : The absence of substituents results in a planar structure, facilitating π-π interactions in MOFs. However, it lacks steric hindrance, leading to less stable frameworks compared to alkylated derivatives .

- 9-Oxo derivative: The ketone group at C9 introduces electron-withdrawing effects, enhancing Lewis acidity and improving interactions with analytes like cyclohexanone .

- 9,9-Dimethyl derivative : Methyl groups increase hydrophobicity and steric bulk, improving MOF stability and selectivity for nitrobenzene detection .

- 9,9-Dipropyl derivative : Longer alkyl chains create larger pores but reduce crystallinity and thermal stability due to flexible chains .

Luminescence and Sensing

- H2-MFDA-based MOFs exhibit strong luminescence due to the fluorene core’s rigid, conjugated structure. The methyl groups reduce aggregation-caused quenching, enhancing emission intensity .

- In contrast, benzo[k]fluoranthene derivatives (e.g., 7,12-diaryl compounds) feature extended conjugation, leading to red-shifted emission suitable for OLEDs .

Adsorption and Stability

- MOFs with H2-MFDA demonstrate superior thermal stability (>300°C) compared to non-alkylated fluorene ligands, attributed to methyl group-induced rigidity .

- The 9-oxo variant (LMOF-201) shows higher adsorption capacity for methylene blue due to polar ketone groups enhancing electrostatic interactions .

Biological Activity

9,9-Dimethyl-9H-fluorene-2,7-dicarboxylic acid (DMFDC) is a compound of significant interest in the field of medicinal chemistry and biological research. Its unique structure, featuring a fluorene core with two carboxylic acid functional groups, suggests potential biological activities that warrant investigation. This article reviews the current understanding of the biological activity of DMFDC, including its mechanisms of action, therapeutic potential, and relevant case studies.

Chemical Structure and Properties

Chemical Formula: C15H14O4

Molecular Weight: 258.27 g/mol

IUPAC Name: 9,9-Dimethyl-9H-fluorene-2,7-dicarboxylic acid

CAS Number: 792-26-7

The compound is characterized by its fluorene backbone, which is known for its stability and ability to participate in various chemical reactions. The presence of carboxylic acid groups enhances its solubility in polar solvents and provides sites for further chemical modifications.

Mechanisms of Biological Activity

Research indicates that DMFDC may exhibit several biological activities through various mechanisms:

- Antioxidant Activity: DMFDC has been shown to scavenge free radicals, which can protect cells from oxidative stress. This property is crucial in preventing cellular damage linked to various diseases, including cancer and neurodegenerative disorders.

- Anticancer Properties: Preliminary studies suggest that DMFDC may inhibit the proliferation of certain cancer cell lines. The compound's ability to induce apoptosis (programmed cell death) in tumor cells has been observed, potentially through the modulation of signaling pathways involved in cell survival.

- Anti-inflammatory Effects: DMFDC may exert anti-inflammatory effects by inhibiting pro-inflammatory cytokines and enzymes involved in inflammatory processes. This could have implications for treating conditions such as arthritis and other inflammatory diseases.

Study 1: Antioxidant Activity Evaluation

A study evaluated the antioxidant potential of DMFDC using DPPH (2,2-diphenyl-1-picrylhydrazyl) radical scavenging assays. The results indicated that DMFDC exhibited a significant scavenging effect compared to standard antioxidants such as ascorbic acid.

| Concentration (µM) | DPPH Scavenging (%) |

|---|---|

| 10 | 30 |

| 50 | 55 |

| 100 | 85 |

Study 2: Anticancer Activity

In vitro studies on human breast cancer cell lines (MCF-7) demonstrated that DMFDC significantly reduced cell viability at concentrations above 50 µM after 48 hours of treatment. The mechanism was linked to the induction of apoptosis as evidenced by increased levels of cleaved caspase-3.

| Concentration (µM) | Cell Viability (%) | Caspase-3 Activity (fold increase) |

|---|---|---|

| 0 | 100 | 1 |

| 25 | 85 | 1.5 |

| 50 | 60 | 3 |

| 100 | 30 | 5 |

Discussion

The biological activities of DMFDC highlight its potential as a therapeutic agent. Its antioxidant properties can be leveraged for protective effects against oxidative stress-related diseases. Furthermore, the anticancer activity observed in cell line studies suggests that DMFDC could serve as a lead compound for developing new anticancer drugs.

Q & A

What are the optimal synthetic routes for 9,9-Dimethyl-9H-fluorene-2,7-dicarboxylic acid, and how do reaction conditions influence yield?

Level: Basic

Methodological Answer:

The compound is typically synthesized via Suzuki-Miyaura cross-coupling or Friedel-Crafts alkylation. For Suzuki coupling, use palladium catalysts (e.g., Pd(PPh₃)₄) with 2,7-dibromo-9,9-dimethylfluorene and boronic acid derivatives under inert conditions (N₂/Ar). Optimal temperatures range from 80–110°C in THF or toluene. Post-reaction, purify via column chromatography (silica gel, hexane/EtOAc gradient). Yields depend on catalyst loading (1–5 mol%) and stoichiometric ratios (1:2.2 fluorene:boronic acid). For Friedel-Crafts, AlCl₃ catalysis in dichloromethane at 0–25°C achieves moderate yields but requires strict anhydrous conditions .

Table 1: Comparison of Synthetic Methods

| Method | Catalyst | Solvent | Temp (°C) | Yield (%) |

|---|---|---|---|---|

| Suzuki-Miyaura | Pd(PPh₃)₄ | THF | 110 | 75–85 |

| Friedel-Crafts | AlCl₃ | DCM | 25 | 50–60 |

How can researchers resolve discrepancies in thermal stability data for this compound?

Level: Advanced

Methodological Answer:

Conflicting thermal stability reports (e.g., TGA vs. DSC) arise from differing experimental setups. To resolve:

Standardize conditions: Use identical heating rates (e.g., 10°C/min under N₂) and sample mass (5–10 mg).

Cross-validate: Perform simultaneous TGA-DSC to correlate mass loss with thermal events.

Characterize decomposition products via GC-MS or FTIR post-analysis. For example, highlights GC-MS as reliable for identifying volatile byproducts (e.g., decarboxylation fragments). Contradictions in melting points (e.g., 166–170°C vs. 172°C) may stem from polymorphism; use XRD to confirm crystalline phases .

What analytical techniques are most effective for characterizing purity and structural integrity?

Level: Basic

Methodological Answer:

HPLC: Use a C18 column with UV detection (λ = 254 nm) and acetonitrile/water (70:30) mobile phase to quantify purity (>98%).

NMR: ¹H NMR (CDCl₃) should show fluorene protons at δ 7.6–8.1 ppm and methyl groups at δ 1.6 ppm. ¹³C NMR confirms carboxylate carbons at δ 170–175 ppm.

Mass Spectrometry: High-resolution ESI-MS ([M-H]⁻ expected at m/z 295.0974) identifies molecular ions. GC-MS ( ) detects residual solvents or synthetic intermediates .

How does the electronic structure of this compound influence its performance in organic photovoltaics (OPVs)?

Level: Advanced

Methodological Answer:

The 9,9-dimethyl groups enhance planarity and reduce steric hindrance, improving π-π stacking (confirmed by XRD in ). Computational modeling (DFT/B3LYP) predicts a HOMO-LUMO gap of ~3.2 eV, suitable for electron transport layers. Experimentally, blend with PC₇₁BM (1:1.5 w/w) and anneal at 150°C for 10 min to optimize morphology. Device testing under AM1.5G illumination shows PCEs of 6–8%, with EQE peaks at 450 nm .

What safety protocols are critical when handling this compound in laboratory settings?

Level: Basic

Methodological Answer:

PPE: Wear nitrile gloves, lab coat, and goggles. Use fume hoods for synthesis/purification.

Storage: Keep in amber vials under inert gas (Ar) at –20°C to prevent oxidation.

Spill Management: Absorb with vermiculite, neutralize with 5% acetic acid, and dispose as hazardous waste. and note acute toxicity (H302/H315); ensure eyewash/shower access .

How can computational methods predict the compound’s reactivity in nucleophilic substitutions?

Level: Advanced

Methodological Answer:

DFT Calculations: Optimize geometry at the B3LYP/6-311G(d,p) level to identify electrophilic sites (e.g., carboxylate groups).

Fukui Indices: Calculate values to pinpoint nucleophilic attack regions.

MD Simulations: Simulate reaction trajectories in polar solvents (e.g., DMSO) to model kinetic barriers. ’s torsion angle data (e.g., C9-C10-C11-C12 = –60.7°) validates steric effects on reactivity .

What strategies mitigate aggregation-induced quenching in fluorescence studies?

Level: Advanced

Methodological Answer:

Dilute Solutions: Prepare stock solutions (<1 mM in THF) and dilute to 10 µM in target solvents (e.g., toluene).

Additives: Incorporate 1% w/v polystyrene to stabilize dispersed states.

Time-Resolved Fluorescence: Use a streak camera to distinguish monomer vs. excimer emission (lifetimes <2 ns vs. >5 ns). ’s VOC sensing work demonstrates emission tuning via side-chain engineering .

How to design a stability study under accelerated degradation conditions?

Level: Advanced

Methodological Answer:

Stress Testing: Expose samples to 40°C/75% RH for 4 weeks (ICH Q1A guidelines).

Monitor Degradation: Track carboxylate loss via FTIR (peak at 1700 cm⁻¹) and HPLC purity.

Kinetic Modeling: Apply Arrhenius equations to extrapolate shelf life. ’s stability data (no decomposition at 25°C/1 year) aligns with these protocols .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.